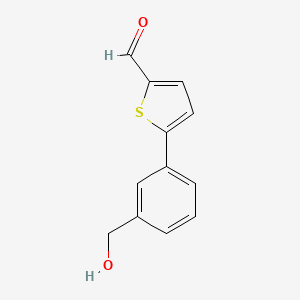

3-(5-Formylthiophen-2-yl)benzyl alcohol

説明

3-(5-Formylthiophen-2-yl)benzyl alcohol (CAS: 1349715-61-2) is a benzyl alcohol derivative featuring a thiophene ring substituted with a formyl (-CHO) group at the 5-position. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol . The compound’s structure combines a benzyl alcohol moiety (hydroxymethylphenyl) with a thiophene heterocycle, where the formyl group introduces electron-withdrawing properties. This functional group enhances its utility as an intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science applications, particularly in reactions involving nucleophilic additions or condensations (e.g., Schiff base formation).

特性

分子式 |

C12H10O2S |

|---|---|

分子量 |

218.27 g/mol |

IUPAC名 |

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |

InChIキー |

QPKDXFFXZHPBRI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

化学反応の分析

反応の種類

3-(5-ホルミルチオフェン-2-イル)ベンジルアルコールは、次のようなさまざまな化学反応を起こします。

酸化: アルコール基は、対応するアルデヒドまたはカルボン酸に酸化されます。

還元: ホルミル基は、ヒドロキシメチル基に還元できます。

置換: チオフェン環は、求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります.

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます.

置換: 求電子置換反応では、ハロゲン(例えば、臭素)やニトロ化剤(例えば、硝酸)などの試薬がよく使用されます。

生成される主な生成物

酸化: ベンザルデヒドまたは安息香酸誘導体。

還元: ヒドロキシメチル誘導体。

置換: ハロゲン化またはニトロ化されたチオフェン誘導体。

科学的研究の応用

3-(5-ホルミルチオフェン-2-イル)ベンジルアルコールは、科学研究においてさまざまな用途があります。

化学: 複雑な有機分子やポリマーの合成における中間体として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています。

医学: 創薬における潜在的な用途や、医薬品のビルディングブロックとしての用途が検討されています。

作用機序

6. 類似の化合物との比較

類似の化合物

3-(5-ホルミル-2-チエニル)安息香酸: アルコールではなくカルボン酸基を持つ同様の構造.

5-ホルミル-2-チオフェンボロン酸: ボロン酸基を含み、鈴木・宮浦カップリング反応に使用されます.

独自性

3-(5-ホルミルチオフェン-2-イル)ベンジルアルコールは、ベンジルアルコール部分とホルミル基を持つチオフェン環の組み合わせによりユニークです。この構造は、独特の化学的性質を付与し、有機合成における貴重な中間体であり、研究や産業におけるさまざまな用途の潜在的な候補となります。

類似化合物との比較

Structural and Electronic Differences

The reactivity and applications of 3-(5-Formylthiophen-2-yl)benzyl alcohol are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Electronic Comparison

| Compound Name | Substituent on Thiophene | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| This compound | -CHO (formyl) | C₁₂H₁₀O₂S | 218.27 | Strong electron-withdrawing (-CHO) |

| 3-(5-Cyanothiophen-2-yl)benzyl alcohol | -CN (cyano) | C₁₂H₉NOS | 215.30 | Moderate electron-withdrawing (-CN) |

| 3-(5-Acetylthiophen-2-yl)benzyl alcohol | -COCH₃ (acetyl) | C₁₃H₁₂O₂S | 232.30 | Electron-withdrawing, steric bulk |

| 3-(5-Methylthiophen-2-yl)benzyl alcohol | -CH₃ (methyl) | C₁₂H₁₂OS | 206.28 | Electron-donating (+I effect) |

| 3-(Thiophen-2-yl)benzyl alcohol | -H (unsubstituted) | C₁₁H₁₀OS | 192.26 | Neutral (baseline aromatic thiophene) |

Sources :

- Electronic Effects : The formyl group’s strong electron-withdrawing nature reduces electron density at the benzyl alcohol site compared to methyl (-CH₃) or unsubstituted thiophene derivatives. This impacts reactivity in oxidation reactions (see Section 2.2) and nucleophilic substitutions.

Reactivity in Catalytic Oxidation

Evidence from catalytic oxidation studies (Pt@CHs catalyst, 80°C, 3 hours) highlights substituent-dependent yields :

Table 2: Oxidation Yields of Benzyl Alcohol Derivatives

| Entry | Compound (Substituent) | Product (Aldehyde) | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol (-H) | Benzaldehyde | 99 |

| 2 | 4-(Dimethylamino)benzyl alcohol (-N(CH₃)₂) | 4-(Dimethylamino)benzaldehyde | 80 |

| 7 | (4-Methylthiophenyl)methanol (-SCH₃) | (4-Methylthiophenyl)aldehyde | <50* |

*Inferred from reduced efficiency due to back-bonding .

- Comparison with Cyano/Acetyl Derivatives: The cyano group (-CN) may show similar or lower yields than formyl due to reduced electron density, while acetyl’s steric bulk could further impede catalytic interactions .

Commercial Availability and Cost

Data from Aroz Technologies, LLC. (2008) :

Table 3: Commercial Comparison

| Compound | Price (1g) | Supplier |

|---|---|---|

| This compound | $180.00 | Aroz Tech |

| 3-(5-Cyanothiophen-2-yl)benzyl alcohol | $320.00 | Aroz Tech |

| 3-(5-Acetylthiophen-2-yl)benzyl alcohol | $180.00 | Aroz Tech |

The higher cost of the cyano derivative reflects synthetic challenges (e.g., cyanide handling), while formyl and acetyl derivatives are more accessible.

Functional Group Versatility

- Formyl Group : Enables condensation reactions (e.g., with amines to form Schiff bases) and nucleophilic additions, making it valuable for synthesizing complex molecules.

- Cyano/Acetyl Groups: Less reactive than formyl in condensation but useful in reduction (cyano to amine) or acetylation reactions .

生物活性

3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound notable for its unique structural features, which combine a benzyl alcohol framework with a 5-formylthiophen-2-yl substituent. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, which is known for its electron-rich properties, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzothiazoles and thiophenes have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular metabolism pathways.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 0.37 | Apoptosis induction |

| Compound B | MDA-MB-231 | 0.73 | DNA synthesis inhibition |

| Compound C | A549 | 0.95 | Cell cycle arrest |

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to strand breaks and apoptosis.

- Oxidative Stress Induction : The presence of electron-rich thiophene rings can lead to the generation of reactive oxygen species (ROS), which may damage cellular components.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation.

Study on Antitumor Activity

In a recent study published in Medicinal Chemistry Research, a series of thiophene derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the thiophene structure could enhance biological activity .

In Vivo Studies

Another significant study investigated the in vivo effects of related compounds on tumor growth in murine models. The results demonstrated a marked reduction in tumor size when treated with these compounds, indicating their potential for development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。